molecular formula C19H33N.HCl B1165092 Hexadiline HCl

Hexadiline HCl

Cat. No.: B1165092
M. Wt: 311.93
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadiline HCl is a hydrochloride salt of Hexadiline, a nitrogen-containing organic compound. The hydrochloride form enhances its solubility and stability, a common modification for amines or heterocyclic compounds to improve bioavailability or reactivity in reactions .

Properties

Molecular Formula

C19H33N.HCl

Molecular Weight

311.93

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hexadiline HCl vs. n-Hexylamine and Aniline

This compound shares functional group similarities with primary amines like n-Hexylamine and Aniline (). However, key distinctions arise in reactivity:

  • n-Hexylamine: A straight-chain aliphatic amine.
  • Aniline: An aromatic amine. Forms stable diazonium salts with HNO₂, which couple with β-naphthol to yield orange-red azo dyes, a reaction absent in aliphatic amines like this compound .
  • This compound : Structural complexity (likely branched or cyclic) may alter its diazotization behavior. Its HCl salt form suggests higher solubility in polar solvents compared to neutral amines.
Table 1: Comparative Reactivity of Amine Derivatives
Compound Diazonium Salt Formation Azo Dye Formation Solubility in Water (HCl Salt)
n-Hexylamine No No Moderate
Aniline Yes Yes Low (improves with HCl salt)
This compound Likely No* No High

*Inferred from aliphatic/steric hindrance .

Comparison with Hexamethylene Diisocyanate

Hexamethylene Diisocyanate (), though structurally distinct (isocyanate vs. amine-HCl), shares industrial relevance as a polymer precursor. Contrasting features:

  • Reactivity : Diisocyanates undergo polyaddition with alcohols, while this compound’s amine group may participate in nucleophilic substitutions.
  • Hazards : Diisocyanates are respiratory irritants (GHS 1.0 classification), whereas this compound’s safety profile remains uncharacterized in the evidence.

Q & A

Q. Basic Research Focus

  • Detailed Methods : Specify equipment models (e.g., Agilent 1260 HPLC), software versions, and reagent sources (e.g., Sigma-Aldrix grade) .
  • Supplementary Data : Include raw datasets, instrument parameters, and step-by-step protocols in machine-readable formats (e.g., .csv, .txt) .
  • Version Control : Track revisions to protocols using tools like GitLab to maintain transparency .

What strategies are effective in integrating computational modeling with experimental data for this compound's mechanism of action?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., binding free energy calculations) using software like GROMACS .
  • Validation : Cross-check computational predictions with in vitro assays (e.g., IC50 measurements in enzyme inhibition studies) .
  • Data Fusion : Apply machine learning (e.g., random forests) to identify key descriptors linking structural features to activity .

How should researchers conduct a literature review to identify gaps in this compound's pharmacological studies?

Q. Basic Research Focus

  • Database Searches : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound pharmacokinetics," "metabolites") and Boolean operators .
  • Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., peer-reviewed articles from 2010–2025) and document excluded works with justification .
  • Gap Analysis : Map findings to identify understudied areas (e.g., long-term toxicity, drug-drug interactions) using tools like PRISMA flowcharts .

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